Thrombin Catalytic Efficiency (kcat/Km) Comparison: Boc-Val-Pro-Arg-AMC vs. Boc-Asp(OBzl)-Pro-Arg-AMC
For α-thrombin under identical assay conditions, Boc-Val-Pro-Arg-AMC exhibits a 2.6-fold higher catalytic efficiency (kcat/Km) compared to Boc-Asp(OBzl)-Pro-Arg-AMC, driven primarily by a 2-fold lower Km (indicating tighter enzyme-substrate binding) . The target compound achieves a kcat of 105–109 s⁻¹ and Km of 21 μM, yielding a specificity constant (kcat/Km) of approximately 5.0–5.2 × 10⁶ M⁻¹s⁻¹. In contrast, Boc-Asp(OBzl)-Pro-Arg-AMC displays a higher kcat of 160 s⁻¹ but a substantially higher Km of 11 μM, resulting in a kcat/Km of ~14.5 × 10⁶ M⁻¹s⁻¹, but with reduced sensitivity at low thrombin concentrations due to the weaker binding affinity [1]. This kinetic divergence means Boc-Val-Pro-Arg-AMC is superior for detecting low-abundance thrombin activity in diluted plasma samples or early-stage coagulation assays.
| Evidence Dimension | Thrombin catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | Km = 21 µM, kcat = 105–109 s⁻¹, kcat/Km ≈ 5.0–5.2 × 10⁶ M⁻¹s⁻¹ |
| Comparator Or Baseline | Boc-Asp(OBzl)-Pro-Arg-AMC: Km = 11 µM, kcat = 160 s⁻¹, kcat/Km ≈ 14.5 × 10⁶ M⁻¹s⁻¹ |
| Quantified Difference | Boc-Val-Pro-Arg-AMC has 2-fold lower Km (21 µM vs. 11 µM); kcat/Km is 2.6-fold higher for Boc-Asp(OBzl)-Pro-Arg-AMC, but Boc-Val-Pro-Arg-AMC offers superior low-concentration sensitivity due to tighter binding |
| Conditions | α-thrombin, pH 8.0, 37°C, purified enzyme kinetic assays (vendor-reported data) |
Why This Matters
For thrombin detection in clinical or research samples with low protease abundance, the lower Km of Boc-Val-Pro-Arg-AMC translates to a lower limit of detection and improved assay linearity at substrate concentrations near physiological levels.
- [1] GlpBio. Boc-Asp(OBzl)-Pro-Arg-AMC . HCl, Catalog # GA20907. Product Datasheet. Accessed 2026. View Source
